3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Historical Context and Significance in Heterocyclic Chemistry
The development of pyrido[1,2-a]pyrimidine derivatives has emerged as a significant area of research within heterocyclic chemistry, particularly due to their diverse pharmacological properties and structural versatility. These bicyclic systems with bridgehead nitrogen atoms have been recognized for their unique physicochemical characteristics and potential therapeutic applications. The pyrido[1,2-a]pyrimidin-4-one scaffold represents a pharmaceutically interesting class of heterocycles that has been underrepresented in current small molecule screening libraries, despite their promising biological activities.
Historical research into pyrido[1,2-a]pyrimidine derivatives has revealed their association with a broad range of useful biological properties, making them attractive structural templates for drug discovery. The development of synthetic methodologies for these compounds has evolved significantly, with researchers focusing on creating efficient routes to access various substitution patterns and oxidation states within the pyridopyrimidine framework. The particular compound this compound emerged within this context as both a synthetic intermediate and an impurity of pharmaceutical significance.
The study of pyridopyrimidine chemistry has been driven by the recognition that these heterocyclic systems possess unique structural features that can influence their biological activity and pharmacokinetic properties. The presence of multiple nitrogen atoms within the fused ring system creates opportunities for hydrogen bonding interactions and coordination with biological targets, while the aromatic character contributes to molecular stability and membrane permeability characteristics.
Classification and Relationship to Pyrido[1,2-a]pyrimidinone Family
The compound this compound belongs to the pyrido[1,2-a]pyrimidin-4-one subfamily, which is characterized by the fusion of a pyridine ring to a pyrimidine ring through positions 1 and 2 of the pyrimidine system. This structural arrangement creates a bicyclic system with a bridgehead nitrogen atom at the ring junction, contributing to the compound's distinctive chemical and physical properties.
The specific structural features of this compound include a tetrahydrogenated pyridine ring (positions 6, 7, 8, and 9), a methyl substituent at position 2, and a vinyl group at position 3 of the pyrimidine ring. This substitution pattern differentiates it from other members of the pyrido[1,2-a]pyrimidinone family and contributes to its unique reactivity profile and pharmaceutical relevance.
Within the broader classification of pyridopyrimidines, this compound represents one of several possible regioisomers, including pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines. Each regioisomer exhibits distinct chemical properties and biological activities, with the [1,2-a] fusion pattern being particularly noteworthy for its pharmaceutical applications. The tetrahydro substitution pattern further distinguishes this compound from fully aromatic pyridopyrimidines, potentially affecting its conformational flexibility and biological interactions.
The relationship to other pyrido[1,2-a]pyrimidinone derivatives can be understood through comparative structural analysis, where variations in substitution patterns, oxidation states, and ring saturation levels contribute to a diverse library of compounds with potentially different pharmacological profiles. Research has shown that these structural modifications can significantly impact the biological activity and selectivity of pyrido[1,2-a]pyrimidinone derivatives.
Significance as Risperidone Impurity (6, 25, 29, R4)
The compound this compound holds particular significance in pharmaceutical manufacturing as it has been identified as a process-related impurity in the synthesis of risperidone, designated under multiple impurity codes including Risperidone Impurity 6, Risperidone Impurity 25, Risperidone Impurity 29, and Risperidone Impurity R4. This multi-designation reflects its detection and characterization across different analytical methods and regulatory frameworks within pharmaceutical quality control systems.
Risperidone itself is an important atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and certain behavioral problems in autism spectrum disorders. The presence of this specific impurity in risperidone preparations necessitates careful monitoring and control during the manufacturing process to ensure drug safety and efficacy. The structural similarity between this impurity and risperidone suggests that it may arise during specific synthetic steps or under particular reaction conditions used in risperidone production.
The identification and characterization of this compound as a risperidone impurity has led to the development of specific analytical methods for its detection and quantification in pharmaceutical preparations. This has contributed to enhanced understanding of risperidone synthesis pathways and has informed process optimization strategies to minimize impurity formation. The compound's designation under multiple impurity codes indicates its consistent detection across different manufacturing sites and analytical laboratories, highlighting its significance in pharmaceutical quality assurance.
Regulatory considerations surrounding this impurity involve establishing appropriate limits for its presence in finished drug products, developing validated analytical methods for its detection, and understanding its potential impact on drug safety and efficacy. The characterization of this impurity has also contributed to broader knowledge of pyridopyrimidine chemistry and its applications in pharmaceutical research and development.
Nomenclature and Chemical Registration Data
The compound this compound is officially registered under the Chemical Abstracts Service (CAS) number 832747-59-8, which serves as its unique chemical identifier in global databases and regulatory systems. The molecular formula C11H14N2O accurately represents its atomic composition, indicating eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 190.24 daltons.
The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the compound name reflecting its structural features: the vinyl group at position 3, the tetrahydro saturation of the pyridine ring at positions 6-9, the methyl substituent at position 2, and the ketone functionality at position 4 of the pyrido[1,2-a]pyrimidine framework. Alternative nomenclature includes 3-ethenyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, reflecting the same structural features using ethenyl terminology for the vinyl group.
Table 1: Chemical Registration and Identification Data
The compound has been assigned various synonyms reflecting its multiple roles and identification codes, including its designation as a risperidone impurity and its alternative chemical names. These synonyms facilitate cross-referencing across different databases and analytical systems used in pharmaceutical research and quality control. The standardized identification data ensures consistent recognition of this compound across international regulatory frameworks and facilitates accurate communication within the scientific and pharmaceutical communities.
Properties
IUPAC Name |
3-ethenyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h3H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZNIPFWOLSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50835107 | |
| Record name | 3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50835107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832747-59-8 | |
| Record name | 3-Ethenyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832747-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50835107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A foundational approach involves reductive amination of aldehyde precursors. The compound (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (II) serves as a key intermediate, reacting with amines under reductive conditions to introduce ethylamine side chains. For example, condensation with 6-fluoro-3-(4-piperidinyl)benzo[d]isoxazole (IV) in the presence of sodium triacetoxyborohydride (STAB) or hydrogen/palladium catalysts yields N-alkylated derivatives . While this method is primarily documented for paliperidone synthesis, the intermediate III—3-{2-[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]vinyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one—highlights the versatility of vinyl group introduction via enamine formation .
Key Reaction Parameters
-
Catalyst : 10% palladium on carbon or STAB
-
Solvent : Hydrochloric acid (6N) or dichloromethane
-
Temperature : Room temperature to 45°C
Hydrogenation of Chloroethyl Precursors
A widely utilized method involves the synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 63234-80-0) followed by dehydrohalogenation to form the vinyl group. The chloroethyl intermediate is prepared via hydrogenation of 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one under acidic conditions. For instance, treatment with 6N HCl and palladium catalyst at 35 psi hydrogen pressure for 8 hours achieves full saturation of the pyrido ring . Subsequent elimination of HCl using strong bases (e.g., NaOH) or thermal decomposition yields the target vinyl compound .
Optimization Insights
-
Catalyst Loading : 2.8g of 10% Pd/C per 28g substrate ensures complete hydrogenation .
-
Impurity Control : Deschloro impurities (e.g., 3-ethyl derivatives) are minimized to <0.1% by maintaining pH 9–10 during workup .
-
Scalability : The process is reproducible at multi-kilogram scale with consistent 90% yields .
Hydroxylation-Dehydration Sequential Reactions
9-Hydroxy intermediates (e.g., 9-hydroxy-2-methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) are synthesized via hydroxylation of saturated precursors, often using oxidizing agents or enzymatic methods. Dehydration of the hydroxyl group under acidic or thermal conditions (e.g., H2SO4, 100°C) facilitates vinyl group formation. This route is particularly advantageous for introducing stereochemical control, as the hydroxyl group’s position influences the double bond’s geometry .
Reaction Conditions
-
Hydroxylation : Catalyzed by Pd/C in aqueous ammonia at 25–30°C .
-
Dehydration : Achieved via azeotropic distillation with toluene or isopropanol .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + amine → enamine → hydrogenation | 85–90% | >95% | Industrial |
| Chloroethyl Elimination | Chloroethyl → vinyl via base/heat | 80–90% | 94–99% | Pilot to industrial |
| Hydroxylation-Dehydration | Hydroxylation → acid-catalyzed dehydration | 75–85% | 90–95% | Lab-scale |
Advantages and Limitations
-
Reductive Amination : High yields but requires specialized catalysts and controlled hydrogenation conditions .
-
Chloroethyl Route : Cost-effective and scalable but generates hazardous HCl byproducts .
-
Dehydration : Enables stereoselectivity but involves multi-step purification .
Mechanistic Insights and Byproduct Formation
The formation of 3-vinyl derivatives is governed by elimination mechanisms. In the chloroethyl pathway, E2 elimination is favored under basic conditions, with the transition state stabilized by conjugation with the pyrimidinone ring . Competing pathways, such as nucleophilic substitution (forming deschloro impurities), are mitigated by using polar aprotic solvents (e.g., DMF) and excess base .
Byproduct Analysis
-
Deschloro Impurity (3-Ethyl Derivative) : Results from premature hydrogenolysis of the C-Cl bond, controlled by optimizing hydrogen pressure and catalyst activity .
-
Over-Hydrogenation : Partial saturation of the vinyl group is avoided by limiting reaction time to 8 hours .
Industrial-Scale Process Recommendations
For large-scale production, the chloroethyl elimination method is preferred due to its robustness and high yields. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Alkyl Derivatives
a. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- CAS : 93076-03-0 (hydrochloride salt)
- Molecular Formula : C₁₁H₁₆ClN₂O
- Molecular Weight : 262.71 g/mol
- Key Differences: The chloroethyl group replaces the vinyl substituent, enhancing electrophilicity and reactivity in nucleophilic substitution reactions (e.g., in risperidone synthesis) . Used as a critical intermediate in risperidone synthesis via condensation with 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .
b. 3-(2-Iodoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Risperidone and Its Pharmacologically Active Derivatives
a. Risperidone (C₂₃H₂₇FN₄O₂)
- CAS : 106266-06-2
- Molecular Weight : 410.50 g/mol
- Key Differences: Incorporates a 6-fluoro-1,2-benzisoxazole and piperidine-ethyl chain, enabling dual serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism . Clinically used for schizophrenia and autism spectrum disorders .
b. cis-Risperidone N-Oxide
Structural and Functional Analysis
Physicochemical Properties
Research and Regulatory Considerations
Biological Activity
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 832747-59-8) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family. Its unique structure includes an ethenyl group at the 3-position and a methyl group at the 2-position, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 206.24106 g/mol
- CAS Number: 832747-59-8
This compound exhibits its biological activity through interactions with various molecular targets:
Molecular Targets:
- Enzymes: It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors: The compound could interact with neurotransmitter receptors influencing neurological functions.
- Nucleic Acids: Potential effects on DNA/RNA synthesis and repair mechanisms have been suggested.
Biochemical Pathways:
The compound may influence several biochemical pathways including:
- Signal transduction pathways
- Gene expression regulation
- Metabolic processes related to drug metabolism and detoxification
Biological Activities
Research indicates that this compound possesses various biological activities:
Anticancer Activity:
Studies have highlighted its potential as an anticancer agent. The compound has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Enzymatic Inhibition:
It has been reported to exhibit inhibitory effects on specific enzymes that are crucial in cancer progression and other diseases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Psychopharmacological Effects:
Given its structural similarity to known psychotropic agents, it is hypothesized that this compound may also possess psychopharmacological properties. Preliminary studies suggest it could modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated anticancer properties in vitro against breast cancer cells with IC50 values indicating significant potency. |
| Study 2 (European Journal of Pharmacology) | Reported enzyme inhibitory activity with a focus on kinases involved in cell signaling pathways. |
| Study 3 (Pharmacology Research) | Investigated psychopharmacological effects suggesting potential applications in treating anxiety disorders. |
Q & A
Q. What are the established synthetic routes for 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how are key intermediates characterized?
The synthesis begins with cyclization of 2-methylpyridine and ethyl acetoacetate using a Lewis acid catalyst (e.g., AlCl₃) to form the pyrido[1,2-a]pyrimidin-4-one core. A Heck reaction with palladium catalysts introduces the 3-vinyl group. Characterization of intermediates involves NMR (¹H/¹³C) and mass spectrometry (MS) to verify structural integrity and regioselectivity .
Q. What purification techniques are recommended for achieving high-purity this compound?
Recrystallization using polar solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard methods. Purity is validated via HPLC (>95% area under the curve) and elemental analysis (C, H, N) .
Q. How can spectroscopic methods confirm the structure of this compound?
- ¹H NMR : Peaks at δ 5.5–6.5 ppm confirm the vinyl protons.
- ¹³C NMR : A carbonyl signal at ~170 ppm verifies the pyrimidinone core.
- IR : A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch .
Q. What are the primary chemical reactions feasible for modifying the 3-vinyl group?
The vinyl group undergoes oxidation (e.g., KMnO₄ to form carbonyls), reduction (NaBH₄ for saturation), and cycloaddition reactions. Reaction conditions (temperature, solvent polarity) are optimized to minimize side products .
Advanced Research Questions
Q. How does the electronic nature of the pyrido[1,2-a]pyrimidin-4-one core influence the reactivity of the 3-vinyl group in cross-coupling reactions?
The electron-deficient core enhances vinyl group reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron density distribution, guiding reagent selection for regioselective functionalization .
Q. What strategies resolve discrepancies in reported biological activity data for this compound across assay systems?
Contradictions in antimicrobial activity (e.g., varying MIC values) may arise from assay conditions (pH, bacterial strains). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility. Comparative studies with analogs (e.g., 3-chloro derivatives) isolate structural contributors .
Q. How can structure-activity relationship (SAR) studies evaluate the 3-vinyl group’s role in biological activity?
SAR studies replace the vinyl group with chloro, ethyl, or hydroxy analogs and assess changes in bioactivity (e.g., cytotoxicity assays). Molecular docking identifies interactions with target proteins (e.g., enzyme active sites), linking structural features to efficacy .
Q. What experimental approaches optimize reaction yields during scale-up from lab to pilot-scale synthesis?
Design of Experiments (DoE) evaluates variables (catalyst loading, temperature). Continuous flow reactors enhance mixing and heat transfer for the Heck reaction step, improving yield consistency (>80%) while reducing palladium residues .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or inert atmosphere storage prevents vinyl group oxidation. Degradation products (e.g., epoxides) are identified using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
